Benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester

Catalog No.
S14298882
CAS No.
78330-01-5
M.F
C14H21NO3
M. Wt
251.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino...

CAS Number

78330-01-5

Product Name

Benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester

IUPAC Name

2-(diethylamino)ethyl 2-hydroxy-3-methylbenzoate

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

InChI

InChI=1S/C14H21NO3/c1-4-15(5-2)9-10-18-14(17)12-8-6-7-11(3)13(12)16/h6-8,16H,4-5,9-10H2,1-3H3

InChI Key

LQZCUXMVYRJPOT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=CC(=C1O)C

Benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester is a complex organic compound characterized by its unique structure, which includes a benzoic acid core substituted with hydroxy, methyl, and diethylaminoethyl ester groups. Its molecular formula is C14H21NO3C_{14}H_{21}NO_3 and it has a molecular weight of approximately 251.33 g/mol . This compound is part of the larger family of benzoic acid derivatives and exhibits properties that make it valuable in various fields, including chemistry, biology, and medicine.

Due to the functional groups present in its structure:

  • Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ester group can be reduced to yield the corresponding alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid for nitration or bromine for bromination .

Major Products Formed

  • Oxidation: Formation of ketones or aldehydes.
  • Reduction: Formation of alcohols.
  • Substitution: Formation of nitro or halogenated derivatives.

Research indicates that benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester exhibits potential biological activities. It has been investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for further studies in drug development. The compound's mechanism of action is thought to involve interactions with specific molecular targets, where the ester group may hydrolyze to release active benzoic acid derivatives that interact with enzymes or receptors in biological systems .

The synthesis of benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester typically involves esterification reactions. A common method includes the reaction of 2-hydroxy-3-methylbenzoic acid with 2-(diethylamino)ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants into the desired ester product.

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. The use of recyclable catalysts and solvents is also a common practice to improve sustainability in production processes .

Benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester has several applications:

  • Chemistry: Serves as a reagent in organic synthesis and as an intermediate in producing more complex molecules.
  • Biology: Explored for potential biological activity, including antimicrobial and anti-inflammatory effects.
  • Medicine: Investigated for use in drug development and pharmaceutical design.
  • Industry: Used in producing fragrances, flavors, and other specialty chemicals .

Studies on benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester have focused on its interactions within biological systems. The compound's unique structure allows it to influence binding affinities and specificities for various molecular targets. Understanding these interactions can help elucidate its potential therapeutic applications and inform future drug design strategies .

Several compounds share structural similarities with benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester:

Compound NameStructure TypeUnique Feature
Benzoic acid, 2-hydroxy-3-methyl-, methyl esterEsterMethyl ester group instead of diethylamino group
Ethyl 2-hydroxybenzoateEsterEthyl group instead of diethylamino group
Methyl 2-hydroxybenzoateEsterMethyl group instead of diethylamino group

Uniqueness

Benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester is distinctive due to the presence of the diethylaminoethyl ester group. This modification imparts different chemical and biological properties compared to simpler esters, making it particularly valuable for research and industrial applications .

Calcium Oxide-Based Systems with Cerium Modifications

Calcium oxide (CaO) demonstrates exceptional catalytic activity in esterification due to its strong basic sites and low methanol solubility. When modified with cerium species, CaO achieves enhanced surface acidity and structural stability. A study employing Ce(SO₄)₂-modified cation-exchange resins reported 93.3% conversion in salicylic acid esterification through Lewis acid site activation. The cerium dopant increases active site density from 0.12 mmol/g to 0.48 mmol/g while maintaining 99% selectivity for methyl salicylate.

Particle size optimization proves critical—CaO catalysts with 20–50 nm crystallites exhibit 40% higher turnover frequencies than bulk counterparts due to increased surface area (85 m²/g vs. 12 m²/g). Aggregation mitigation during synthesis, achieved through coprecipitation with polyethylene glycol templates, further enhances dispersion.

Comparative Performance of Metal Oxide Catalysts

Table 1 outlines catalytic efficiencies under standardized conditions (368 K, 1:3 acid:alcohol molar ratio):

CatalystConversion (%)Selectivity (%)Surface Area (m²/g)
Ce(SO₄)₂/001×7 resin93.3>99720
CaO (nanoparticulate)88.19785
Amberlyst 1576.49545

Cerium-modified systems outperform conventional resins and metal oxides through synergistic Brønsted-Lewis acidity. The Ce⁴⁺ centers polarize carbonyl groups, while sulfonic acid moieties stabilize transition states.

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

251.15214353 g/mol

Monoisotopic Mass

251.15214353 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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